![molecular formula C15H16N2OS B257437 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential uses in various fields of study.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by modulating specific molecular pathways that are involved in various physiological processes. This makes the compound a potential candidate for the development of new drugs that target these pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. However, one limitation of using this compound is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs and therapies that target specific molecular pathways. Another area of interest is in the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile involves several steps. The starting materials include 2,5-dimethyl-1,3-oxazole-4-carbonitrile and 4-methylthiophenol. These two compounds are reacted in the presence of a catalyst and other reagents to produce the desired product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. The compound has been shown to have potential as a lead compound for the development of new drugs that target specific molecular pathways.
Eigenschaften
Produktname |
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile |
---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-tert-butyl-5-(4-methylphenyl)sulfanyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)19-13-12(9-16)17-14(18-13)15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
DDGSRFOWFDTWPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.